N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine
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Overview
Description
N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring attached to a benzylamine moiety substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be formed by reacting the benzylamine derivative with a suitable cyclopropanating agent under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methylation reactions followed by cyclopropanation using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylbenzylamine: Similar structure but lacks the cyclopropane ring.
4-Bromo-3-methylbenzamide: Contains a benzamide moiety instead of a benzylamine.
N-(4-Bromo-3-methylbenzyl)-2-methoxyethan-1-amine: Contains an additional methoxy group.
Uniqueness
N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-N-methylcyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9-7-10(3-6-12(9)13)8-14(2)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYFKBFZVOSZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(C)C2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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